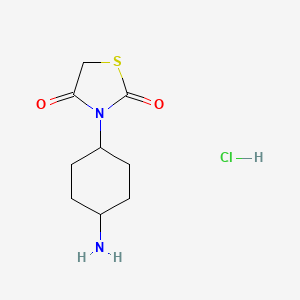

3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride

Descripción

3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride: is a compound that belongs to the thiazolidine-2,4-dione family. Thiazolidine-2,4-dione is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at the 2 and 4 positions . This compound has garnered significant interest due to its diverse pharmacological potential and various possibilities for chemical modification .

Propiedades

IUPAC Name |

3-(4-aminocyclohexyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13;/h6-7H,1-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHDLWWSKWJQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N2C(=O)CSC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of thiazolidine-2,4-dione with 4-aminocyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound

Actividad Biológica

3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride is a compound belonging to the thiazolidine-2,4-dione family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antidiabetic, and anticancer properties, supported by recent research findings.

Overview of Thiazolidine-2,4-Diones

Thiazolidine-2,4-diones are a class of compounds characterized by their heterocyclic structure, which is often associated with various pharmacological effects. These compounds have been explored for their potential in treating conditions such as diabetes, infections, and cancer due to their ability to interact with multiple biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidine-2,4-dione derivatives. For instance, a study demonstrated that certain thiazolidine-2,4-dione hybrids exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.078 to 0.283 µM. These compounds showed synergistic effects when combined with first-line antitubercular drugs like isoniazid and rifampicin, indicating their potential as coadjuvants in tuberculosis treatment .

Table 1: Antimycobacterial Activity of Thiazolidine-2,4-Dione Derivatives

| Compound | MIC (µM) | Synergistic Partner |

|---|---|---|

| A | 0.078 | Isoniazid |

| B | 0.283 | Rifampicin |

| C | 0.150 | Isoniazid |

Antidiabetic Activity

Thiazolidine-2,4-diones are also known for their antidiabetic effects , primarily through their action as agonists of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in glucose and lipid metabolism. Research has shown that derivatives of thiazolidine-2,4-dione can significantly lower blood glucose levels in diabetic models by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .

Table 2: Antidiabetic Activity of Thiazolidine-2,4-Dione Derivatives

| Compound | Blood Glucose Reduction (%) | Mechanism |

|---|---|---|

| D | 30 | PPARγ Agonism |

| E | 25 | Insulin Sensitization |

| F | 40 | Enhanced Glucose Uptake |

Anticancer Activity

The anticancer potential of thiazolidine-2,4-diones has been explored in various studies. These compounds have demonstrated cytotoxic effects against several cancer cell lines through mechanisms such as induction of apoptosis and inhibition of cell proliferation. Notably, some derivatives have shown selective toxicity towards cancer cells while sparing normal cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study assessing the cytotoxic effects of different thiazolidine-2,4-dione derivatives on breast cancer cells (MCF-7), it was found that compound G exhibited an IC50 value of 15 µM, significantly lower than that of standard chemotherapeutic agents .

Table 3: Cytotoxic Effects on MCF-7 Cells

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| G | 15 | 5 |

| H | 25 | 3 |

| I | 30 | 2 |

Q & A

Q. What are the recommended synthetic routes for 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride?

Methodological Answer: Synthesis typically involves multi-step acylation and cyclization reactions. For example, thiazolidine-2,4-dione derivatives can be prepared via chloroacetylation of intermediates using thionyl chloride (SOCl₂) in DMF, followed by coupling with amines like 4-aminocyclohexane under inert conditions (e.g., acetonitrile with triethylamine as a base). Reaction monitoring via TLC or HPLC is critical to optimize yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC (≥98% purity threshold) with UV detection at 254 nm.

- NMR spectroscopy (¹H/¹³C) to confirm cyclohexyl and thiazolidine-dione moieties.

- Mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if crystalline) for absolute configuration verification .

Q. What are the key stability considerations for storing and handling this hydrochloride salt?

Methodological Answer: The compound is hygroscopic and light-sensitive. Store in airtight containers under nitrogen or argon at −20°C. Desiccants like silica gel should be used to minimize hydrolysis. Conduct periodic stability assays (e.g., HPLC) to detect degradation products, especially under elevated temperature or humidity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA can predict regioselectivity in acylation or cyclization steps. Pair computational results with high-throughput experimentation to validate predicted conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Perform meta-analyses of existing literature to identify confounding variables (e.g., assay protocols, solvent systems).

- Replicate studies under standardized conditions (e.g., cell lines, buffer pH).

- Use dose-response curves to compare potency thresholds and rule out batch-specific impurities .

Q. What reactor design principles apply to scaling up its synthesis?

Methodological Answer: For kilo-scale production:

- Prioritize continuous flow reactors to enhance heat/mass transfer and reduce exothermic risks.

- Use corrosion-resistant materials (e.g., Hastelloy) for HCl-containing reactions.

- Optimize mixing efficiency with Rushton turbines or pitched-blade impellers to prevent localized pH gradients .

Q. How to establish structure-activity relationships (SAR) for novel derivatives?

Methodological Answer:

- Synthesize analogs with systematic modifications (e.g., substituents on the cyclohexyl ring or thiazolidine core).

- Test derivatives in parallelized bioassays (e.g., enzyme inhibition, cytotoxicity).

- Apply multivariate statistical analysis (e.g., PCA or QSAR models) to correlate structural features with activity .

Q. What safety protocols are critical for handling reactive intermediates in its synthesis?

Methodological Answer:

- Use Schlenk lines or gloveboxes for air-sensitive intermediates (e.g., chloroacetyl chloride derivatives).

- Implement real-time gas monitoring for HCl vapors.

- Establish emergency neutralization protocols (e.g., sodium bicarbonate baths) for spills .

Q. How to design in vivo studies evaluating its pharmacokinetics?

Methodological Answer:

- Administer the compound via IV or oral routes in rodent models.

- Collect plasma samples at timed intervals for LC-MS/MS analysis to determine Cₘₐₓ, t₁/₂, and bioavailability.

- Assess metabolite profiles using hepatic microsome assays to identify potential toxicophores .

Q. What advanced techniques analyze its chiral configuration?

Methodological Answer:

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers.

- Vibrational circular dichroism (VCD) for absolute configuration determination.

- Single-crystal XRD if enantiopure crystals are obtainable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.